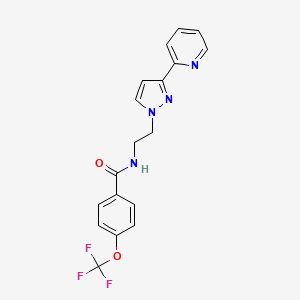

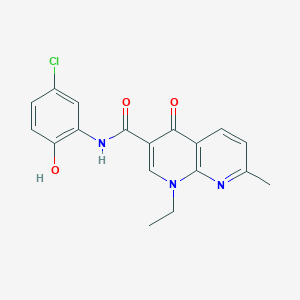

![molecular formula C18H17N3O2 B2764140 N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2764140.png)

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as DIMBOA, is an organic compound that belongs to the class of benzoxazinoids. It is a naturally occurring secondary metabolite found in many plant species, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential applications in various scientific fields, including agriculture, medicine, and biochemistry.

Scientific Research Applications

Synthesis and Antibacterial Activity

A practical approach to synthesize new series of compounds related to N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide was developed, with these compounds showing promising antibacterial and antifungal activity against several microorganisms. The synthesis involves a Staudinger [2 + 2] cycloaddition reaction, highlighting the compound's potential in developing new antimicrobial agents (Pagadala et al., 2012).

Anthelminthic Activity

Another study on a derivative, amidantel, demonstrated its effectiveness as an anthelminthic agent, showing activity against nematodes, filariae, and cestodes in rodents and particularly high efficacy in dogs against hookworms and large roundworms. This study presents a new chemical class with significant anthelminthic spectrum (Wollweber et al., 1979).

G-Quadruplex Stabilization and Anticancer Activity

Research on macrocyclic pyridyl polyoxazoles, which include derivatives with a 2-(dimethylamino)ethyl chain, identified these compounds as selective G-quadruplex stabilizers with excellent cytotoxic activity. Their synthesis and evaluation suggest potential applications in cancer treatment, especially for their selective stabilization of G-quadruplex DNA and consequent cytotoxicity in human tumor cell lines (Blankson et al., 2013).

Antihistaminic Activity

A series of thiazolidin-4-ones, incorporating a structure similar to this compound, were synthesized and evaluated for their antihistaminic activity. These compounds were found to inhibit contractions induced by histamine in guinea pig ileum, suggesting potential applications in treating allergic reactions (Diurno et al., 1992).

Environmental Applications

A new molecular probe based on a derivative was developed for trace measurement of carbonyl compounds in water samples. This innovation allows for sensitive detection of aldehydes and ketones, highlighting the compound's utility in environmental monitoring and analysis (Houdier et al., 2000).

properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-21(2)13-9-7-12(8-10-13)20-18(23)17(22)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZSJXZZNCAUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2764057.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2764060.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2764062.png)

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)

![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)